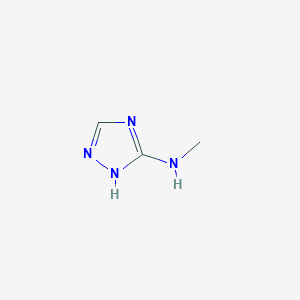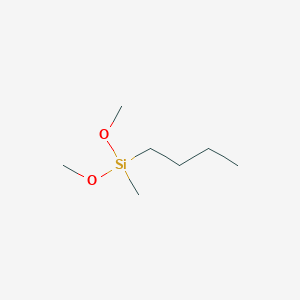
n-Butylmethyldimethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Butylmethyldimethoxysilane: is an organosilicon compound with the molecular formula C₇H₁₈O₂Si and a molecular weight of 162.30 g/mol . It is a transparent liquid commonly used in various chemical processes and industrial applications. The compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials .
准备方法
Synthetic Routes and Reaction Conditions: n-Butylmethyldimethoxysilane can be synthesized through the reaction of n-butylmagnesium bromide with methyltrimethoxysilane . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
n-Butylmagnesium bromide+Methyltrimethoxysilane→this compound+By-products
Industrial Production Methods: In industrial settings, this compound is often produced using Ziegler-Natta catalyst systems . These systems utilize the compound as an external electron donor to control the polymerization of olefins, such as polypropylene . The catalyst system ensures high yield and purity of the product, making it suitable for large-scale production.
化学反应分析
Types of Reactions: n-Butylmethyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Substitution: Various nucleophiles, such as amines or alcohols, under controlled temperature and pressure.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
科学研究应用
n-Butylmethyldimethoxysilane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of high-performance polymers, coatings, and adhesives.
作用机制
The mechanism by which n-Butylmethyldimethoxysilane exerts its effects involves the formation of strong covalent bonds between the silicon atom and various substrates. The compound’s methoxy groups can hydrolyze to form silanols, which then condense to create siloxane bonds. These bonds enhance the material’s mechanical properties and chemical stability .
相似化合物的比较
- Butyldimethoxymethylsilane
- Allyldimethoxysilane
- Diisopropylethoxysilane
Comparison: n-Butylmethyldimethoxysilane is unique due to its specific combination of butyl and methoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent compared to other similar compounds .
属性
IUPAC Name |
butyl-dimethoxy-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O2Si/c1-5-6-7-10(4,8-2)9-3/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSZILWKTQCRSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
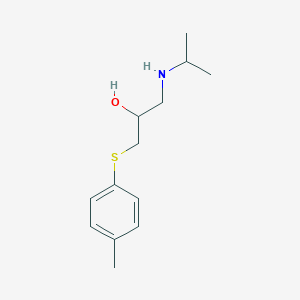
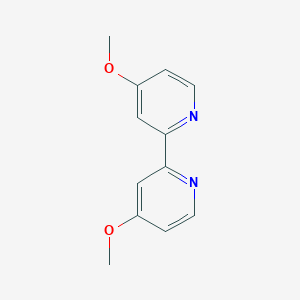
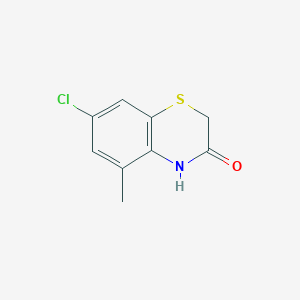

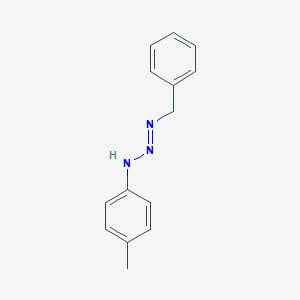
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)
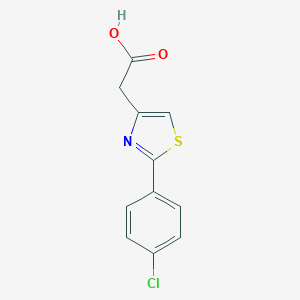
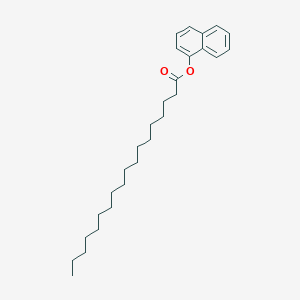
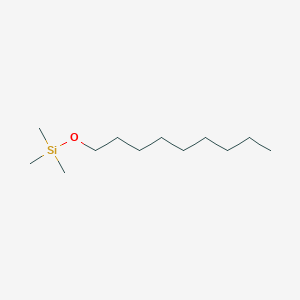

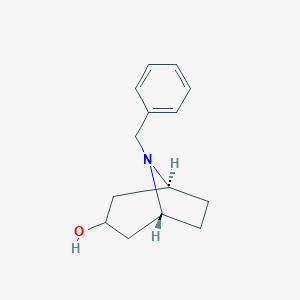
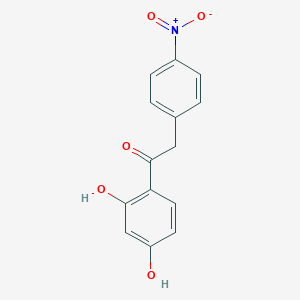
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
